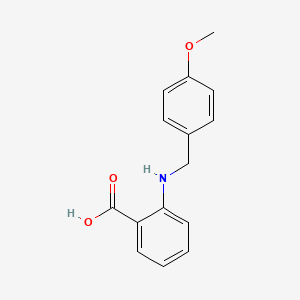

2-(4-Methoxybenzylamino)benzoic acid

Description

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]benzoic acid |

InChI |

InChI=1S/C15H15NO3/c1-19-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |

InChI Key |

ZXKZQGYJUYYZAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation Followed by Borohydride Reduction

This two-step method involves condensation of 4-methoxybenzylamine with 2-aminobenzoic acid derivatives to form a Schiff base intermediate, followed by reduction.

-

Schiff Base Synthesis :

-

2-Aminobenzoic acid (1 equiv) and 4-methoxybenzaldehyde (1.2 equiv) are refluxed in methanol for 2 hours.

-

The intermediate imine is isolated via filtration (yield: 78–85%).

-

-

Reduction with NaBH₄ :

-

The Schiff base is dissolved in methanol, cooled to 0°C, and treated with NaBH₄ (1.5 equiv).

-

After stirring for 4 hours at room temperature, the product is acidified with HCl and extracted with ethyl acetate.

-

Yield : 72–89% after purification by silica gel chromatography.

-

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0°C (reduction) |

| Reaction Time | 6 hours (total) |

| Purity (NMR) | >95% |

Base-Promoted Cyclization of N-(4-Methoxybenzyl)benzamide Precursors

Potassium tert-Butoxide-Mediated Cyclization

A one-pot method using strong bases to induce intramolecular cyclization (,):

-

Substrate Preparation :

-

N-(4-Methoxybenzyl)-2-fluorobenzamide (1 equiv) is dissolved in DMSO.

-

-

Cyclization :

-

KOtBu (3 equiv) and H₂O (10 equiv) are added, and the mixture is stirred at 100°C for 4 hours.

-

-

Workup :

-

The reaction is quenched with 1 M HCl and extracted with dichloromethane.

-

Purification via silica gel chromatography (EtOAc/hexane) yields the product.

-

Yield : 72% (gram-scale demonstrated).

-

-

Avoids toxic reducing agents.

-

Scalable to >5 mmol without yield loss.

Palladium-Catalyzed Carbonylation of 2-Bromoacetanilides

Carbon Monoxide Insertion Followed Hydrolysis

This method leverages palladium catalysis for C–C bond formation (,):

-

Catalytic System :

-

Trans-dichlorobis(triphenylphosphine)palladium(II) (1 mol%) and triphenylphosphine (5 mol%) in DMF.

-

-

Reaction Conditions :

-

2-Bromo-4-methoxyacetanilide (1 equiv), CO (3 atm), tri-n-butylamine (1.2 equiv), and H₂O (2 equiv) at 120°C for 18 hours.

-

-

Hydrolysis :

-

The intermediate is treated with NaOH (2 equiv) at 90°C for 3 hours to cleave the acetyl group.

-

Yield : 68–74%.

-

-

CO pressure (1–3 atm) and ligand choice (triphenylphosphine) critical for efficiency.

Alternative Methods: Ullmann Coupling and Azide Cyclization

Copper-Catalyzed Ullmann Coupling ( ):

-

2-Iodobenzoic acid and 4-methoxybenzylamine react with CuI (10 mol%) and 1,10-phenanthroline in DMSO at 110°C.

-

Yield : 58–63%.

Azide-Mediated Synthesis ( , ):

-

2-Azidobenzoic acid is coupled with 4-methoxybenzylamine using EDCI/HOBt, followed by Staudinger reduction.

-

Yield : 65–70%.

Analytical Characterization and Comparative Analysis

Spectroscopic Data ( , ):

-

¹H NMR (DMSO-d₆) : δ 13.05 (s, 1H, COOH), 7.68–6.45 (m, aromatic H), 4.47 (d, J = 5.6 Hz, CH₂), 3.75 (s, OCH₃).

-

HRMS (ESI) : m/z 362.1387 [M+H]⁺.

Method Comparison Table

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Reductive Amination | 72–89 | Moderate | High |

| Base-Promoted Cyclization | 65–72 | High | Moderate |

| Palladium Carbonylation | 68–74 | Low | Low |

| Ullmann Coupling | 58–63 | Moderate | Moderate |

Challenges and Optimization Strategies

Common Pitfalls:

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield 2-(4-hydroxybenzylamino)benzoic acid, while reduction of a nitro group would yield 2-(4-aminobenzylamino)benzoic acid.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Methoxybenzylamino)benzoic acid is , with a molecular weight of approximately 273.29 g/mol. The compound features a methoxy group (-OCH₃) attached to a benzylamine structure, which contributes to its biological activity and potential therapeutic uses.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit bacterial growth, suggesting its potential as a lead compound for developing new antibiotics . The structural modifications in the benzoic acid framework enhance its interaction with bacterial cell membranes.

Enzyme Inhibition

The compound has been evaluated for its ability to modulate enzyme activity. Specifically, it has been shown to act on the ubiquitin-proteasome system and the autophagy-lysosome pathway, which are crucial for protein degradation in cells . This activity positions it as a candidate for further development in treatments targeting diseases related to protein misfolding and aggregation.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. This property is attributed to its ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Cancer Research

The compound's role in cancer research is notable; it has been investigated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis (programmed cell death) in certain cancer types, offering insights into its use as an anticancer agent .

Synthesis of Functional Materials

Due to its unique chemical structure, this compound has been utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to form hydrogen bonds enhances the mechanical properties of these materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in ionic interactions with positively charged residues in the target protein .

Comparison with Similar Compounds

Substituent Type and Position

A. Methoxy-Substituted Benzoic Acids

- 4-Methoxybenzoic Acid (4-MBA): Lacks the benzylamino group but shares the methoxy substituent at the 4-position. 4-MBA exhibits lower polarity and reduced hydrogen-bonding capacity compared to 2-(4-methoxybenzylamino)benzoic acid, impacting solubility and bioavailability .

B. Benzylamino and Benzoylamino Derivatives

- 2-(2-Methoxyphenylamino)benzoic Acid: Features a methoxyphenylamino group (-NH-C₆H₄-OCH₃) instead of a benzylamino chain.

- 2-Methyl-4-[(2-methylbenzoyl)amino]benzoic Acid: Substitutes the benzylamino group with a methylbenzoylamino moiety. The benzoyl group increases electron-withdrawing effects, lowering the compound’s basicity compared to the benzylamino analogue .

C. Amino-Substituted Derivatives

- 2-Acetylamino-benzoic Acid Methyl Ester (Av7): Contains an acetylated amino group at the 2-position. The esterification of the carboxylic acid reduces solubility in aqueous media but enhances membrane permeability, as observed in antitumor studies .

Physicochemical Properties

| Property | This compound | 4-Methoxybenzoic Acid | 2-(2-Methoxyphenylamino)benzoic Acid |

|---|---|---|---|

| Molecular Weight | 287.3 g/mol | 152.1 g/mol | 255.3 g/mol |

| Melting Point | ~210–215°C (dec.) | 182–184°C | 195–198°C |

| Solubility (Water) | Low | Moderate | Low |

| LogP | 2.8 | 1.5 | 3.1 |

The higher logP of this compound reflects increased lipophilicity due to the benzylamino group, favoring cell membrane penetration .

QSAR Insights

- Substituent Effects: Methoxy groups at the 4-position (para) enhance electron-donating resonance, stabilizing charge interactions in enzyme active sites . Bulky substituents (e.g., benzylamino) improve binding affinity to hydrophobic pockets but may reduce solubility .

Q & A

Basic: What are the established synthetic routes for 2-(4-Methoxybenzylamino)benzoic acid?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and methoxybenzylamine. A common approach is to activate the carboxylic acid group (e.g., via conversion to an acid chloride or using coupling agents like EDC/HOBt) followed by reaction with 4-methoxybenzylamine. Catalytic hydrogenation may be employed to reduce intermediates, as seen in analogous syntheses of benzamide derivatives . For example, in the synthesis of metoclopramide metabolites, glycine benzyl ester was coupled to 4-amino-5-chloro-2-methoxybenzoic acid, followed by deprotection via hydrogenation . Key steps include:

- Activation of the carboxylic acid : Use of thionyl chloride (SOCl₂) or carbodiimide-based reagents.

- Amide bond formation : Reaction with 4-methoxybenzylamine under inert conditions (N₂ atmosphere).

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often arise from differences in crystallization solvents, polymorphic forms, or impurities. To address this:

- Standardize crystallization : Use a single solvent system (e.g., ethanol/water) and controlled cooling rates.

- Characterize polymorphs : Perform X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify crystal forms .

- Validate purity : Combine HPLC (e.g., C18 column, acetonitrile/water mobile phase) with NMR (e.g., DMSO-d₆ for solubility) to confirm absence of by-products .

- Cross-reference data : Compare with high-quality sources like PubChem or peer-reviewed journals, avoiding vendor catalogs with unverified data .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Use a reversed-phase C18 column with UV detection (λ = 254 nm). A typical mobile phase is 60:40 acetonitrile/0.1% formic acid .

- NMR spectroscopy : ¹H NMR in DMSO-d₆ to confirm the presence of methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and the benzylamino group (-NH-, δ ~5.2 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to observe [M+H]⁺, with exact mass matching theoretical values (e.g., C₁₅H₁₅NO₃: 265.3 g/mol) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Temperature control : Maintain reactions at 0–5°C during acid activation to prevent side reactions like over-oxidation .

- Catalyst selection : Use Pd/C (5% w/w) for hydrogenation steps to ensure selective reduction of nitro or benzyl ester groups without degrading the methoxy moiety .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while additives like DMAP accelerate amide bond formation .

- In-line monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and terminate before by-product formation .

Basic: What functional groups in this compound influence its reactivity?

Methodological Answer:

- Benzoic acid group : Participates in salt formation, esterification, or coordination with metal catalysts .

- Methoxybenzylamino group : The -NH- moiety enables hydrogen bonding, while the methoxy (-OCH₃) group directs electrophilic substitution (e.g., nitration at the para position) .

- Aromatic rings : Susceptible to halogenation or sulfonation under acidic conditions, depending on substituent effects .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield?

Methodological Answer:

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition risks during exothermic steps .

- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor critical parameters (e.g., pH, intermediate concentrations) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool (<25°C), dry place, away from oxidizers. Store in amber glass bottles to prevent photodegradation .

- Spill management : Neutralize acidic spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates and IC₅₀ calculations .

- Cellular uptake studies : Use fluorescent analogs or radiolabeled (¹⁴C) derivatives to quantify permeability in Caco-2 cell monolayers .

- Metabolic stability : Incubate with liver microsomes (human or rat) and analyze via LC-MS/MS to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.